

Application Note: High-Precision In Vitro Profiling of 1-(3-Hydroxyphenyl)-3-phenylurea

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Compound of Interest

Compound Name: 3-(3-Hydroxyphenyl)-1-phenylurea

CAS No.: 13142-80-8

Cat. No.: B2878009

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Executive Summary & Biological Context

1-(3-Hydroxyphenyl)-3-phenylurea (also known as N-(3-hydroxyphenyl)-N'-phenylurea) represents a privileged chemical scaffold in drug discovery. Belonging to the diarylurea class, its structural motif—a urea linker flanked by aromatic rings—is foundational to several FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib).

Mechanistic Significance:

- Kinase Inhibition (Type II): The urea moiety functions as a critical hydrogen bond donor/acceptor pair, often binding to the "Glu-out" conformation of kinases (e.g., VEGFR-2, c-MET) or occupying the hydrophobic pocket of enzymes like IDO1 (Indoleamine 2,3-dioxygenase).
- Integrated Stress Response (ISR): Specific diarylureas have been identified as activators of HRI (Heme-Regulated Inhibitor kinase), triggering eIF2 phosphorylation and halting protein synthesis under stress.^[1]

- **Cytokinin Mimicry:** In plant biology, this scaffold exhibits cytokinin-like activity, though this application note focuses on mammalian pharmacological profiling.

This guide provides rigorous dosing guidelines and protocols for evaluating the compound's antiproliferative potency and target engagement in vitro.

Physicochemical Properties & Handling[2][3]

The urea linkage and phenolic hydroxyl group create specific solubility challenges. Improper handling leads to precipitation in aqueous media, invalidating IC

data.

Property	Specification	Critical Note
Molecular Weight	228.25 g/mol	--
Solubility (Water)	Low (< 0.1 mg/mL)	Do not dissolve directly in media.
Solubility (DMSO)	High (~50 mM)	Preferred solvent for stock solutions.
Solubility (Ethanol)	Moderate	Avoid for cell assays due to volatility/toxicity.
Stability	Hydrolytically stable	Phenol group is oxidation-prone; protect from light.

Preparation of Stock Solutions

- **Standard Stock:** Prepare a 10 mM stock solution in anhydrous DMSO (dimethyl sulfoxide).
 - **Calculation:** Dissolve 2.28 mg of compound in 1.0 mL of DMSO.
- **Storage:** Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
- **Quality Control:** Visually inspect for needle-like crystals before use. If precipitate is visible, sonicate at 40°C for 5 minutes.

Core Protocol A: Antiproliferative Viability Assay

Objective: Determine the IC

(half-maximal inhibitory concentration) in cancer cell lines (e.g., MCF-7, PC-3, A549).

Experimental Logic

Diarylureas often exhibit cytostatic rather than immediate cytotoxic effects. Therefore, a 72-hour incubation is recommended over 24 or 48 hours to capture growth inhibition accurately.

Materials

- Cell Lines: A549 (Lung), MCF-7 (Breast), or HUVEC (for angiogenesis models).
- Assay Reagent: CellTiter-Glo® (ATP-based) or MTT (Metabolic activity).
- Vehicle: DMSO (Final concentration must be < 0.5%).

Step-by-Step Workflow

- Cell Seeding (Day 0):
 - Seed cells at optimal density (e.g., 3,000–5,000 cells/well) in 96-well plates.
 - Volume: 90 µL per well.
 - Incubate for 24 hours to allow attachment.
- Compound Serial Dilution (Day 1):
 - Step 2a (Master Plate): In a separate V-bottom plate, prepare a 200x concentration series in 100% DMSO.
 - Top Conc: 20 mM (Final assay conc: 100 µM).
 - Dilution Factor: 1:3 serial dilution (8 points).
 - Range: 100 µM

33 μM

...

~0.04 μM .

- Step 2b (Intermediate Plate): Dilute the 200x DMSO stocks 1:10 into culture media (resulting in 20x conc, 10% DMSO).
- Step 2c (Dosing): Add 10 μL of the Intermediate Plate solution to the 90 μL of cells.
 - Final Conditions: 1x Compound, 0.5% DMSO.
- Incubation:
 - Incubate for 72 hours at 37°C, 5% CO₂.
- Readout (Day 4):
 - Add detection reagent (e.g., 100 μL CellTiter-Glo).
 - Shake for 2 minutes; incubate 10 minutes (dark).
 - Measure Luminescence (RLU).

Data Analysis

- Normalization: Normalize RLU values to Vehicle Control (0.5% DMSO) = 100% Viability and Positive Control (e.g., Staurosporine) = 0% Viability.
- Curve Fitting: Use a 4-parameter logistic regression (Hill equation).

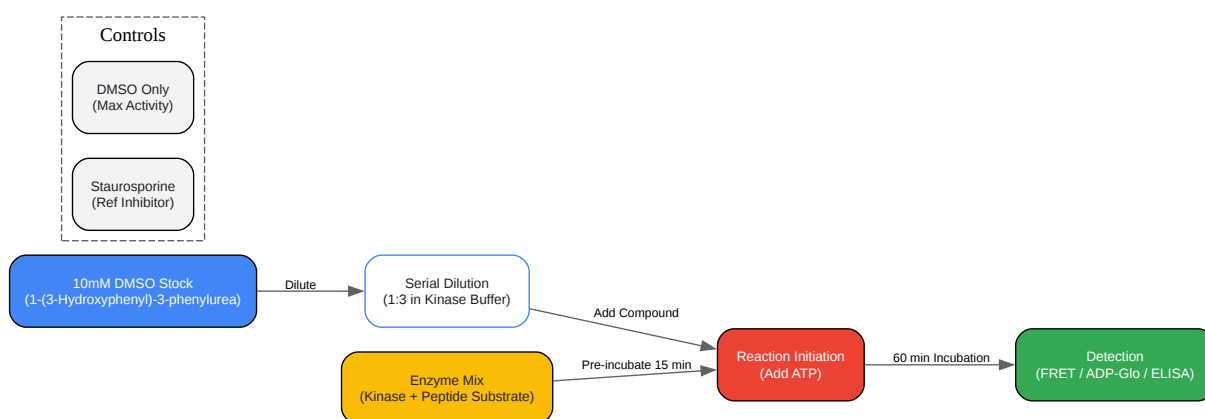
Core Protocol B: Target Engagement (Kinase/Enzyme Inhibition)

Objective: Evaluate the compound's ability to inhibit a specific target (e.g., VEGFR2 or IDO1) or activate HRI, utilizing the urea linker's H-bonding capacity.

Experimental Logic

The 1,3-disubstituted urea motif binds to the "DFG-Asp" backbone in kinases. The 3-hydroxyl group acts as a hydrogen bond donor/acceptor mimic, probing the hydrophilic regions of the ATP-binding pocket.

Workflow Visualization



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Caption: Workflow for enzymatic inhibition assay. Pre-incubation is critical for urea-based Type II inhibitors to access the allosteric pocket.

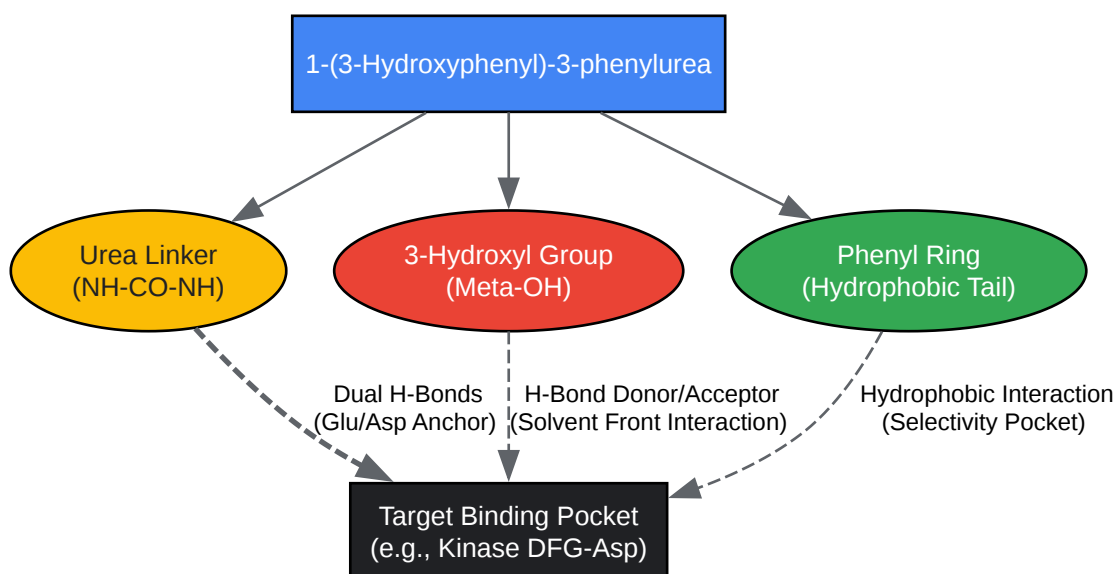
Protocol Steps

- Buffer Prep: Use a HEPES-based buffer (pH 7.5) supplemented with 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100 (to prevent compound aggregation).
- Pre-Incubation (Critical):

- Mix Enzyme (e.g., 5 nM VEGFR2) and Compound.
- Incubate for 15–30 minutes before adding ATP.
- Reasoning: Diarylureas are often slow-binding or allosteric inhibitors; they require time to induce the conformational change (e.g., DFG-out).
- Reaction Start: Add ATP (at K concentration) and peptide substrate.
- Termination: Stop reaction after 60 minutes and detect phosphorylation (e.g., via ADP-Glo or FRET).

Mechanistic Insight: The Urea Pharmacophore

Understanding why this molecule works is essential for interpreting data.



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Caption: Pharmacophore mapping of the diarylurea scaffold. The urea bridge provides the primary anchoring via hydrogen bonding, while the meta-hydroxyl group probes specific polar interactions.

Troubleshooting & Optimization

Observation	Probable Cause	Corrective Action
Steep Hill Slope (> 2.0)	Compound Aggregation	Add 0.01% Triton X-100 to assay buffer; ensure DMSO < 1%.
No Inhibition (IC ₅₀ > 100µM)	Poor Solubility or Wrong Target	Verify stock clarity. Confirm target relevance (e.g., check HRI activation vs. Kinase inhibition).[2]
High Variation (Replicates)	Pipetting Error or Evaporation	Use automated liquid handling; seal plates during 72h incubation.
Yellowing of Stock	Oxidation of Phenol	Discard stock. Prepare fresh from powder and store under N ₂ or Ar gas.

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